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Introduction

Thioridazine, a phenothiazine derivative, has a long history as an antipsychotic medication.
However, recent research has unveiled its potential in other therapeutic areas, notably as an
antimicrobial and anticancer agent.[1][2] This has spurred significant interest in the synthesis of
novel thioridazine derivatives with enhanced efficacy and reduced toxicity. This technical guide
provides a comprehensive overview of the synthesis, experimental protocols, and biological
evaluation of these novel compounds, with a focus on their anti-tubercular and anticancer
activities.

Synthetic Strategies and Methodologies

The synthesis of novel thioridazine derivatives typically involves modifications at three key
positions of the parent molecule: the piperidine ring, the ethyl side chain, and the phenothiazine
nucleus. Common strategies include N-alkylation of the piperidine nitrogen, replacement of the
piperidine moiety with other heterocyclic systems, and substitution on the phenothiazine ring.

General Synthesis of N-Substituted Thioridazine
Derivatives

A common route to N-substituted thioridazine derivatives involves the demethylation of
thioridazine to yield the secondary amine, followed by reductive amination with various
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aldehydes or ketones.[1]
Experimental Protocol: Synthesis of N-Benzyl-desmethyl-thioridazine

o Demethylation of Thioridazine: Thioridazine (1.0 g, 2.7 mmol) is dissolved in dry 1,2-
dichloroethane (20 mL). 1-Chloroethyl chloroformate (0.46 mL, 4.05 mmol) is added, and the
mixture is refluxed for 2 hours. The solvent is evaporated under reduced pressure. Methanol
(20 mL) is added, and the mixture is refluxed for 1 hour. The solvent is evaporated, and the
residue is purified by column chromatography to yield desmethyl-thioridazine.[1]

e Reductive Amination: Desmethyl-thioridazine (100 mg, 0.28 mmol) and benzaldehyde (0.04
mL, 0.42 mmol) are dissolved in tetrahydrofuran (10 mL). The solution is stirred at room
temperature for 30 minutes. Sodium triacetoxyborohydride (89 mg, 0.42 mmol) is added, and
the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched
with water, and the product is extracted with ethyl acetate. The organic layer is dried over
sodium sulfate and concentrated. The crude product is purified by column chromatography to
yield N-benzyl-desmethyl-thioridazine.[1]

Synthesis of Thioridazine Analogs with Modified Side
Chains

Modifications of the side chain often involve replacing the piperidine-ethyl moiety with other
amine-containing groups, such as piperazines or thiomorpholines.[1]

Experimental Protocol: Synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(methylthio)-10H-
phenothiazine

» Synthesis of 10-(3-chloropropyl)-2-(methylthio)-10H-phenothiazine: 2-
(Methylthio)phenothiazine (1.0 g, 4.36 mmol) is dissolved in acetone (30 mL). Anhydrous
potassium carbonate (1.2 g, 8.72 mmol) and 1-bromo-3-chloropropane (1.37 g, 8.72 mmol)
are added. The mixture is refluxed for 24 hours. The solvent is evaporated, and the residue
is partitioned between water and dichloromethane. The organic layer is dried and
concentrated to give the crude product, which is purified by column chromatography.[1]

» Reaction with N-methylpiperazine: 10-(3-Chloropropyl)-2-(methylthio)-10H-phenothiazine
(200 mg, 0.62 mmol), N-methylpiperazine (0.28 mL, 2.48 mmol), and a catalytic amount of
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sodium iodide are heated at 150°C for 3 hours under a nitrogen atmosphere. Water is added,
and the product is extracted with ethyl acetate. The combined organic layers are dried,
concentrated, and purified by column chromatography.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized
thioridazine derivatives.

Table 1: Physicochemical and Yield Data for Selected

hioridazi vatives[1]

Compound ID Molecular Formula  Yield (%) Melting Point (°C)
3 C20H24N2S2 - oll

4a C22H28N2S2 68 o]]

4b C27H30N2S2 65 0]]

4c C26H28N2S2 62 oll

7a C22H27N3S2 75 98-100

79 C29H35N3S2 68 123-125

12b C20H23CIN2S 65 110-112

12e C19H20N2S 70 135-137

13b C21H25CIN2S 72 118-120

Note: Yields and melting points are as reported in the cited literature. "-" indicates data not
provided.

Table 2: Antimycobacterial Activity of Thioridazine
Derivatives (MIC, ug/mL)[1]
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M. M.

Compound . M. bovis . MDR-TB MDR-TB
smegmatis tuberculosi . .

ID BCG Strain 1 Strain 2
mc2155 s H37Rv

Thioridazine 8.2 4.1 10 11 10

12b >64 5.3 8 10 8

12e 1.6 - 2.9 10 4

13b >64 8 16 13 10

Isoniazid 0.063 0.125 0.03 >25 >25

Rifampicin - - 0.25 >25 >25

Note: MDR-TB refers to multidrug-resistant tuberculosis. "-" indicates data not provided.

Table 3: Anticancer Activity of Thioridazine

Hydrochloride (IC50, pM)[2][3]

Cell Line Cancer Type IC50 (pM) at 72h
4T1 Triple-Negative Breast Cancer 9.87
MDA-MB-231 Triple-Negative Breast Cancer 18.70

T98G Glioblastoma 12.67 (24h)

U-87 MG Glioblastoma 12.80 (24h)

Signaling Pathways and Mechanisms of Action

Thioridazine and its derivatives have been shown to exert their anticancer effects through the
modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One
of the most prominent pathways identified is the PISK/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell
growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated,
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promoting tumor progression. Thioridazine has been shown to inhibit the phosphorylation of
Akt and downstream effectors like mTOR, leading to cell cycle arrest and apoptosis in cancer
cells.[3][4]
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Caption: Thioridazine's inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Anticancer Drug
Screening

The evaluation of novel thioridazine derivatives for anticancer activity typically follows a
standardized workflow, beginning with in vitro assays and progressing to in vivo models for
promising candidates.
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Caption: A typical workflow for anticancer drug screening.
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Conclusion

The synthesis of novel thioridazine derivatives presents a promising avenue for the
development of new therapeutics for infectious diseases and cancer. The methodologies and
data presented in this guide offer a solid foundation for researchers in this field. Future work
should focus on optimizing the synthetic routes to improve yields and exploring a wider range
of structural modifications to enhance biological activity and selectivity while minimizing off-
target effects. The continued investigation into the mechanisms of action of these compounds
will be crucial for their rational design and clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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